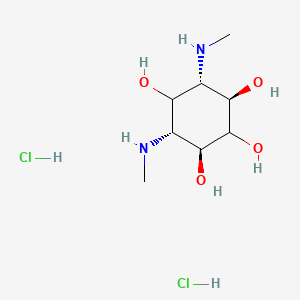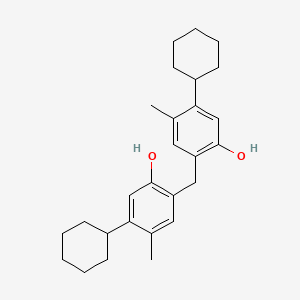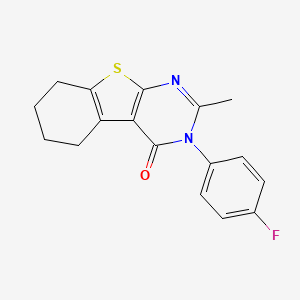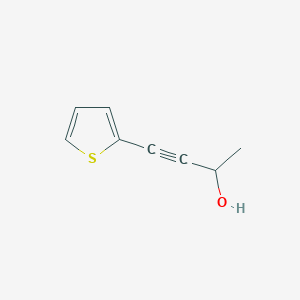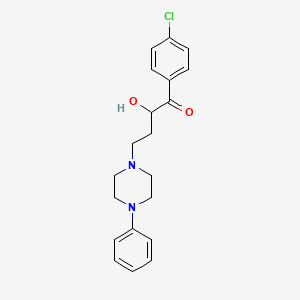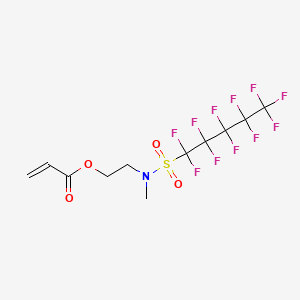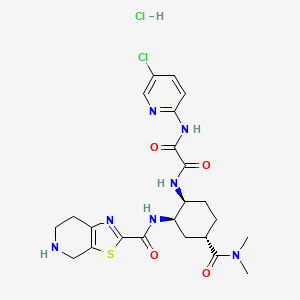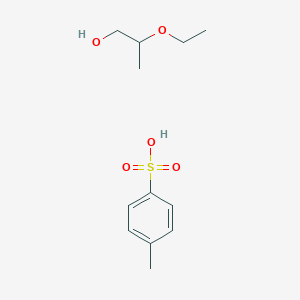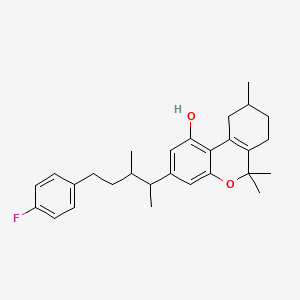
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The addition of a thione group and a 4-fluoro-2-methylphenyl substituent enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoro-2-methylbenzoyl isothiocyanate with hydrazine hydrate, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Analyse Chemischer Reaktionen
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring. Common reagents for these reactions include alkyl halides and amines.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to antimicrobial, anti-inflammatory, or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- can be compared with other triazine derivatives, such as:
1,2,4-Triazine-3(2H)-thione, 5-phenyl-: This compound lacks the fluorine and methyl substituents, which may result in different chemical reactivity and biological activity.
1,2,4-Triazine-3(2H)-thione, 5-(4-chlorophenyl)-: The presence of a chlorine atom instead of fluorine can alter the compound’s electronic properties and reactivity.
1,2,4-Triazine-3(2H)-thione, 5-(4-methylphenyl)-: The absence of the fluorine atom may affect the compound’s stability and interaction with biological targets.
The unique combination of the 4-fluoro-2-methylphenyl substituent in 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- enhances its chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
79784-47-7 |
|---|---|
Molekularformel |
C10H8FN3S |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
5-(4-fluoro-2-methylphenyl)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C10H8FN3S/c1-6-4-7(11)2-3-8(6)9-5-12-14-10(15)13-9/h2-5H,1H3,(H,13,14,15) |
InChI-Schlüssel |
RUVNVCNMFIVNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=NC(=S)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


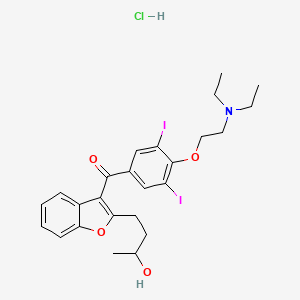
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)

